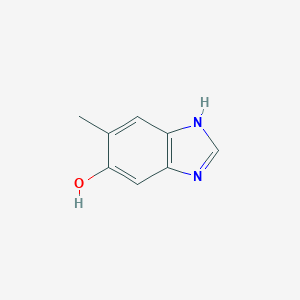

5-羟基-6-甲基苯并咪唑

描述

5-Hydroxy-6-methylbenzimidazole is a compound that has been studied in the context of its role in the biosynthesis of vitamin B12. It is considered a precursor to 5,6-dimethylbenzimidazole, a component of vitamin B12, as demonstrated in the transformation processes observed in Eubacterium limosum . This compound is also related to other benzimidazole derivatives that have been synthesized and evaluated for various applications, including pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of 5-Hydroxy-6-methylbenzimidazole-related compounds has been explored in several studies. For instance, protected 5-hydroxymethyl-2-cyanomethylbenzimidazole, a derivative expected to be useful for creating new functional molecules, was synthesized from 3,4-diaminobenzoic acid . Additionally, novel unsymmetric bisbenzimidazoles were synthesized using chloroacetic acid, p-hydroxyl aromatic aldehydes, and aromatic diamines, providing new methods for creating benzimidazole derivatives .

Molecular Structure Analysis

While the specific molecular structure analysis of 5-Hydroxy-6-methylbenzimidazole is not detailed in the provided papers, related compounds such as methyl 4-hydroxybenzoate have been analyzed using single crystal X-ray structure determination and Hirshfeld surface analysis to understand intermolecular interactions and crystal packing . These techniques could potentially be applied to 5-Hydroxy-6-methylbenzimidazole for a detailed understanding of its structure.

Chemical Reactions Analysis

The transformation of 5-Hydroxy-6-methylbenzimidazole into various cobamides has been observed in Eubacterium limosum, indicating its role in the biosynthesis of vitamin B12 . Additionally, the methylation of 5-hydroxybenzimidazole to 5-methoxybenzimidazole in Clostridium thermoaceticum suggests a precursor function of hydroxybenzimidazoles in the biosynthesis of methoxybenzimidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxy-6-methylbenzimidazole itself are not directly discussed in the provided papers. However, studies on related benzimidazole compounds have examined properties such as basicity and the effects of substituents on the basicity of the nitrogen atoms within the heterocycle . These findings can provide insights into the behavior of 5-Hydroxy-6-methylbenzimidazole in various environments and its potential reactivity.

科学研究应用

维生素B12生物合成中的作用

5-羟基-6-甲基苯并咪唑在厌氧细菌中的维生素B12生物合成中起着至关重要的作用。研究表明,它作为维生素B12中5,6-二甲基苯并咪唑基团的前体。对Eubacterium limosum的实验表明,这种化合物及其衍生物被转化为维生素B12,暗示了生物合成途径中的一个特异性转化过程(Schulze, Vogler, & Renz, 1998)。进一步的研究证实了这些发现,并为通过5-羟基苯并咪唑和5-羟基-6-甲基苯并咪唑的维生素B12生物合成机制提供了更多细节(Renz, Endres, Kurz, & Marquart, 1993)。

增强流感病毒的复制

苯并咪唑衍生物,包括5-羟基-6-甲基苯并咪唑,已被研究用于增强流感病毒的复制活性。上世纪70年代进行的研究比较了各种多羟基烷基苯并咪唑对流感病毒产量的增强活性,表明在病毒学研究中具有潜在应用(Tamm, 1973)。

铁电性和反铁电性

对苯并咪唑,包括5-羟基-6-甲基苯并咪唑的研究还涉及到它们与铁电性和反铁电性相关的性质。这些研究对于理解这些化合物的电学性质以及它们在电子设备中的潜在应用具有重要意义(Horiuchi et al., 2012)。

作用机制

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural resemblance to naturally occurring nucleotides . They have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

For instance, they can act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

Biochemical Pathways

For example, they have been reported to exhibit antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Benzimidazole derivatives are generally known for their excellent properties, such as increased stability, bioavailability, and significant biological activity .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory effects .

Action Environment

Benzimidazole derivatives are known to be effective corrosion inhibitors for steels, pure metals, and alloys in extremely aggressive, corrosive acidic media such as 1 m hcl, 1 m hno3, 15 M H2SO4, basic media, and salt solutions .

未来方向

生化分析

Biochemical Properties

Benzimidazoles, the class of compounds to which it belongs, have been found to interact with various enzymes, proteins, and other biomolecules . They have been reported to show diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects .

Cellular Effects

Benzimidazole derivatives have been reported to exhibit a broad spectrum of biological activities, influencing cell function in various ways .

Molecular Mechanism

Benzimidazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

6-methyl-1H-benzimidazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-2-6-7(3-8(5)11)10-4-9-6/h2-4,11H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGWAVYOQIIYPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50164661 | |

| Record name | 5-Hydroxy-6-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150956-59-5 | |

| Record name | 5-Hydroxy-6-methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150956595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-6-methylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50164661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

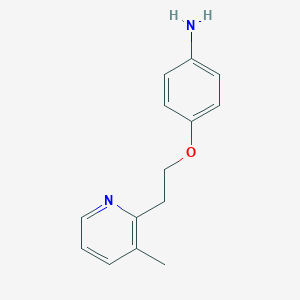

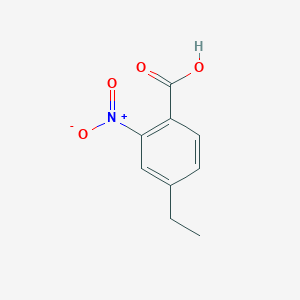

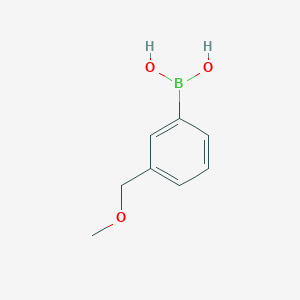

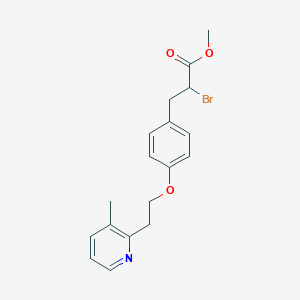

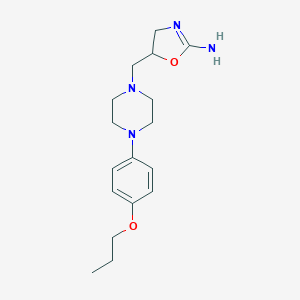

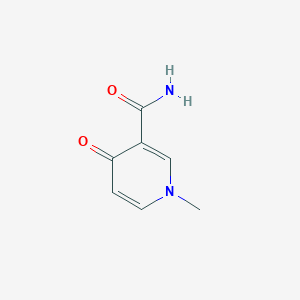

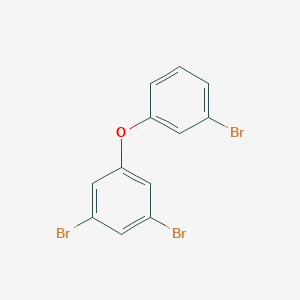

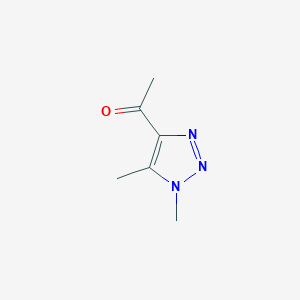

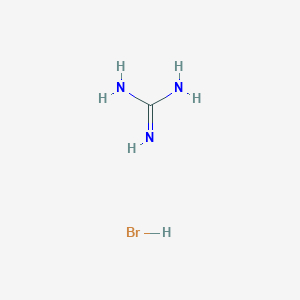

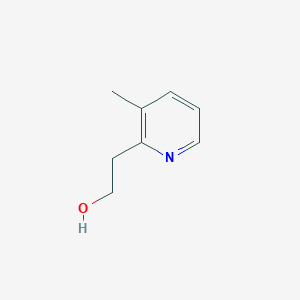

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)

![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)

![[(2,3-Dichlorophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B125034.png)